2-(Ethoxymethylidene)spiro[4.5]decan-1-one
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Overview
Description
2-(Ethoxymethylidene)spiro[45]decan-1-one is a chemical compound with the molecular formula C13H20O2 It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethoxymethylidene)spiro[4.5]decan-1-one typically involves the reaction of spiro[4.5]decan-1-one with ethyl formate in the presence of a base. The reaction conditions often include:
Base: Sodium ethoxide or potassium tert-butoxide
Solvent: Ethanol or tetrahydrofuran (THF)
Temperature: Room temperature to reflux conditions
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and safety in large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(Ethoxymethylidene)spiro[4.5]decan-1-one undergoes various types of chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Can be reduced to form alcohols or alkanes.
Substitution: Can undergo nucleophilic substitution reactions, particularly at the ethoxymethylidene group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Substituted spiro compounds with various functional groups.
Scientific Research Applications
2-(Ethoxymethylidene)spiro[4
Chemistry: Used as a building block in organic synthesis and as a template for the development of new compounds.
Industry: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Ethoxymethylidene)spiro[4.5]decan-1-one involves its interaction with molecular targets such as PHD enzymes. By inhibiting these enzymes, the compound can stabilize HIFs, leading to the upregulation of genes involved in the response to hypoxia. This includes the production of erythropoietin (EPO) and vascular endothelial growth factor (VEGF), which are crucial for red blood cell production and angiogenesis, respectively .
Comparison with Similar Compounds
Similar Compounds
Spiro[4.5]decan-2-one: A structurally related compound with similar spirocyclic framework but lacking the ethoxymethylidene group .
1-Oxaspiro[4.5]decan-2-one: Another spiro compound with an oxygen atom in the ring structure .
Uniqueness
2-(Ethoxymethylidene)spiro[4.5]decan-1-one is unique due to its ethoxymethylidene group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C13H20O2 |
---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
(3E)-3-(ethoxymethylidene)spiro[4.5]decan-4-one |
InChI |
InChI=1S/C13H20O2/c1-2-15-10-11-6-9-13(12(11)14)7-4-3-5-8-13/h10H,2-9H2,1H3/b11-10+ |
InChI Key |
ZPYSHZATTQMNDI-ZHACJKMWSA-N |
Isomeric SMILES |
CCO/C=C/1\CCC2(C1=O)CCCCC2 |
Canonical SMILES |
CCOC=C1CCC2(C1=O)CCCCC2 |
Origin of Product |
United States |
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